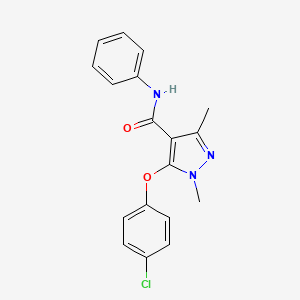

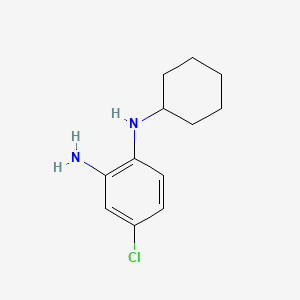

2-Amino-4-chloro-N-cyclohexylaniline

Übersicht

Beschreibung

Synthesis Analysis

The first paper describes the use of cyclohexylamine as an organocatalyst in the synthesis of 2-amino-4H-chromenes . This process involves a multicomponent reaction of salicylaldehydes, active methylene compounds, and nitroalkanes. Although the target molecule, 2-Amino-4-chloro-N-cyclohexylaniline, is not synthesized in this study, the use of cyclohexylamine as a catalyst could potentially be applied to its synthesis due to the structural similarities.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions specifically involving 2-Amino-4-chloro-N-cyclohexylaniline. However, the synthesis methods and reactions described for related compounds suggest that similar reactivity patterns could be expected, such as the potential for substitution reactions where the chlorine atom could be replaced by other groups or participation in multicomponent reactions as seen with cyclohexylamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-4-chloro-N-cyclohexylaniline are not directly reported in the papers, we can infer that the compound would likely exhibit properties typical of aromatic amines with electron-withdrawing substituents. The presence of the chlorine atom would affect the electron density of the aromatic ring and could influence the compound's reactivity and physical properties such as melting point, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Aromatase Inhibition

2-Amino-4-chloro-N-cyclohexylaniline, structurally similar to aminoglutethimide, is an effective inhibitor of aromatase, an enzyme involved in the biosynthesis of estrogen. It demonstrates competitive inhibition with a Ki value of 0.14 microM, suggesting potential applications in conditions associated with estrogen production (Kellis & Vickery, 1984).

Photoreactivity

This compound, through its photostability and reactivity in polar media, has been studied for its generation of triplet phenyl cations upon photolysis. This has implications for understanding the photochemical behavior of similar compounds and their potential applications (Guizzardi et al., 2001).

Hydrogen Bonding in Pharmaceuticals

The study of hydrogen bonding in pharmaceutical compounds containing similar structures to 2-Amino-4-chloro-N-cyclohexylaniline provides insights into drug design and molecular interactions important in medicinal chemistry (Kubicki et al., 2000).

Decarboxylation Catalyst

In chemical synthesis, compounds like 2-Amino-4-chloro-N-cyclohexylaniline have been explored as catalysts in the decarboxylation of α-amino acids, highlighting their potential in facilitating specific chemical reactions (Hashimoto et al., 1986).

N-Phthaloylation

Research into N-phthaloylation, a process relevant in organic chemistry, has involved derivatives of 2-amino-acids like 2-Amino-4-chloro-N-cyclohexylaniline. This contributes to the understanding of acylation reactions in organic synthesis (Clarke et al., 1973).

Protein Carbamoylation

The compound's potential in carbamoylation of amino acids, peptides, and proteins has been studied, particularly in relation to the effects of nitrosoureas, a class of cancer drugs. This research could have implications in understanding drug actions and protein modifications (Wheeler et al., 1975).

Eigenschaften

IUPAC Name |

4-chloro-1-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZQHFQGAOBPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

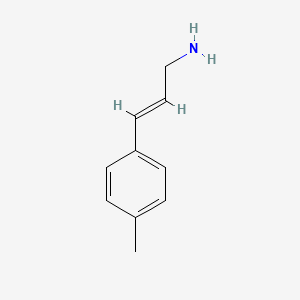

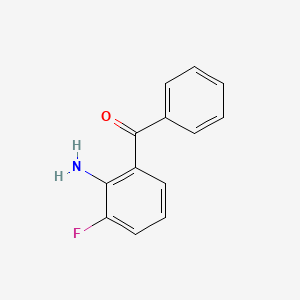

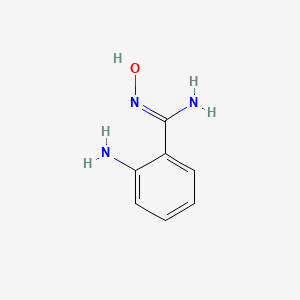

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)

![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)